molecular formula C8H9N3O3 B13687949 2-Methyl-4-nitrobenzohydrazide

2-Methyl-4-nitrobenzohydrazide

Cat. No.: B13687949
M. Wt: 195.18 g/mol
InChI Key: JTYWUQZOEWOENA-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzohydrazide: is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring, with a hydrazide functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding hydrazide. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).

Major Products:

    Reduction: 2-Methyl-4-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides.

    Condensation: Hydrazones with different functional groups.

Scientific Research Applications

2-Methyl-4-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitro group can undergo reduction within the biological system, generating reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-nitrobenzohydrazide is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-methyl-4-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O3/c1-5-4-6(11(13)14)2-3-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)

InChI Key

JTYWUQZOEWOENA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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